

The Indispensable Role of Tween 20 in Molecular Biology: A Technical Guide

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Compound of Interest

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Tween 20, a nonionic surfactant, is a cornerstone reagent in molecular biology, prized for its ability to minimize non-specific interactions and enhance the specificity of various assays. Its gentle yet effective detergent properties make it an essential component in a multitude of applications, from routine laboratory procedures to the formulation of therapeutic biologics. This in-depth technical guide explores the core uses of **Tween 20**, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Function: Preventing Non-Specific Binding

At its core, **Tween 20** is utilized to block non-specific binding of proteins and other molecules to surfaces such as microplate wells, blotting membranes, and tissue sections.^{[1][2]} This is crucial for reducing background noise and increasing the signal-to-noise ratio in sensitive assays.^[1] The amphipathic nature of **Tween 20**, with its hydrophilic polyethylene glycol head and hydrophobic hydrocarbon tail, allows it to coat surfaces and prevent the adsorption of molecules through hydrophobic interactions.^{[3][4]} This blocking action is temporary, and its effectiveness is maintained by its continued presence in washing and incubation buffers.^{[2][5]}

Quantitative Data: Typical Working Concentrations

The concentration of **Tween 20** is a critical parameter that requires optimization for each application. While specific concentrations can vary, the following table summarizes the typical working ranges for common molecular biology techniques.

Application	Buffer System	Typical Tween 20 Concentration (v/v)	Purpose
Western Blotting	TBS-T or PBS-T	0.05% - 0.2%	Washing buffer to remove unbound antibodies and reduce background. [1] [6] [7]
Blocking Buffer	~0.05%	In conjunction with a protein blocker (e.g., BSA, non-fat milk) to further reduce non-specific binding. [1] [8]	Washing buffer to remove unbound antigens, antibodies, and conjugates. [1] [9]
Antibody Diluent	0.1% - 0.2%	To prevent antibody aggregation and non-specific binding to the membrane. [1] [7]	
ELISA	PBS-T or TBS-T	0.05% - 0.1%	
Blocking Buffer	~0.05%	Often included with a protein blocker to minimize background. [1] [10]	Washing buffer and to promote even spreading of reagents on tissue sections. [1] [11] [12]
Sample/Antibody Diluent	0.05%	To reduce non-specific interactions within the well. [9]	
Immunohistochemistry (IHC)	PBS-T or TBS-T	0.01% - 0.1%	
In Situ Hybridization (ISH)	Various Buffers	0.1%	In wash buffers (e.g., MABT) and

sometimes in fixative solutions to aid tissue penetration.[\[2\]](#)[\[3\]](#)

Cell Lysis

Lysis Buffers

0.05% - 0.5%

Mild, non-denaturing lysis of mammalian cells.[\[1\]](#)[\[13\]](#)

Biopharmaceutical Formulations

Formulation Buffers

Varies

To prevent protein aggregation and surface adsorption, enhancing stability.[\[1\]](#)
[\[8\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments where **Tween 20** is a critical component.

Western Blotting

1. Buffer Preparation:

- Tris-Buffered Saline with **Tween 20** (TBS-T): 20 mM Tris, 150 mM NaCl, 0.1% **Tween 20**, pH 7.6.[\[6\]](#)[\[14\]](#)
- Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in TBS-T.[\[6\]](#)
- Primary Antibody Dilution Buffer: As recommended by the antibody supplier, often 5% BSA or non-fat dry milk in TBS-T.[\[6\]](#)

2. Protocol:

- After protein transfer, wash the membrane briefly with TBS-T.
- Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

- Wash the membrane three times for 5-10 minutes each with TBS-T.
- Incubate the membrane with the primary antibody, diluted in the appropriate antibody dilution buffer, overnight at 4°C with gentle agitation.[\[6\]](#)
- Wash the membrane three times for 5-10 minutes each with TBS-T.
- Incubate the membrane with the appropriate secondary antibody, diluted in blocking buffer or TBS-T, for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10-15 minutes each with TBS-T.
- Proceed with detection.

Enzyme-Linked Immunosorbent Assay (ELISA)

1. Buffer Preparation:

- Phosphate-Buffered Saline with **Tween 20** (PBS-T): 10 mM Phosphate Buffer, 150 mM NaCl, 0.05% **Tween 20**, pH 7.4.[\[9\]](#)[\[15\]](#)
- Blocking Buffer: 1-5% BSA or non-fat dry milk in PBS. Some protocols also include 0.05% **Tween 20**.[\[9\]](#)[\[10\]](#)
- Sample/Antibody Diluent: PBS with 0.05% **Tween 20** and often 1-5% BSA or serum.[\[9\]](#)

2. Protocol (Indirect ELISA):

- Coat the microplate wells with 100 µL of antigen solution (typically 1-10 µg/mL in a carbonate-bicarbonate buffer) and incubate overnight at 4°C.[\[9\]](#)
- Aspirate the coating solution and wash the wells three times with 200 µL of PBS-T per well.[\[9\]](#)
- Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[\[9\]](#)
- Aspirate the blocking buffer and wash the wells three times with PBS-T.

- Add 100 μ L of diluted samples and controls to the appropriate wells and incubate for 1-2 hours at room temperature.
- Aspirate the samples and wash the wells five times with PBS-T.[\[10\]](#)
- Add 100 μ L of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
- Aspirate the secondary antibody and wash the wells five times with PBS-T.
- Add 100 μ L of the substrate solution and incubate until sufficient color develops.
- Stop the reaction with a stop solution and read the absorbance on a microplate reader.[\[9\]](#)

Immunohistochemistry (IHC)

1. Buffer Preparation:

- Tris-Buffered Saline with **Tween 20** (TBS-T): 20 mM Tris, 150 mM NaCl, 0.1% **Tween 20**, pH 7.6.[\[11\]](#)
- Phosphate-Buffered Saline with **Tween 20** (PBS-T): 10 mM Phosphate Buffer, 150 mM NaCl, 0.1% **Tween 20**, pH 7.4.[\[11\]](#)

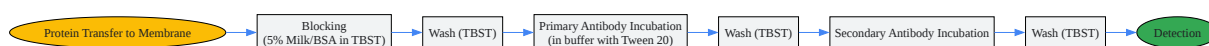
2. Protocol (Paraffin-Embedded Sections):

- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval as required for the specific antibody.
- Wash the slides three times for 5 minutes each in TBS-T or PBS-T.
- Block endogenous peroxidase activity if necessary.
- Wash the slides three times for 5 minutes each in the wash buffer.
- Apply a protein block (e.g., normal serum) for 30-60 minutes to reduce non-specific antibody binding.

- Drain the blocking solution and apply the primary antibody diluted in an appropriate diluent (often containing 0.1% **Tween 20**) and incubate overnight at 4°C.[11]
- Wash the slides three times for 5 minutes each in the wash buffer.
- Apply the secondary antibody and incubate for the recommended time.
- Wash the slides three times for 5 minutes each in the wash buffer.
- Proceed with detection, counterstaining, dehydration, and mounting.

Visualizing the Role of Tween 20

To better illustrate the function of **Tween 20** in these experimental workflows, the following diagrams have been generated using the DOT language.



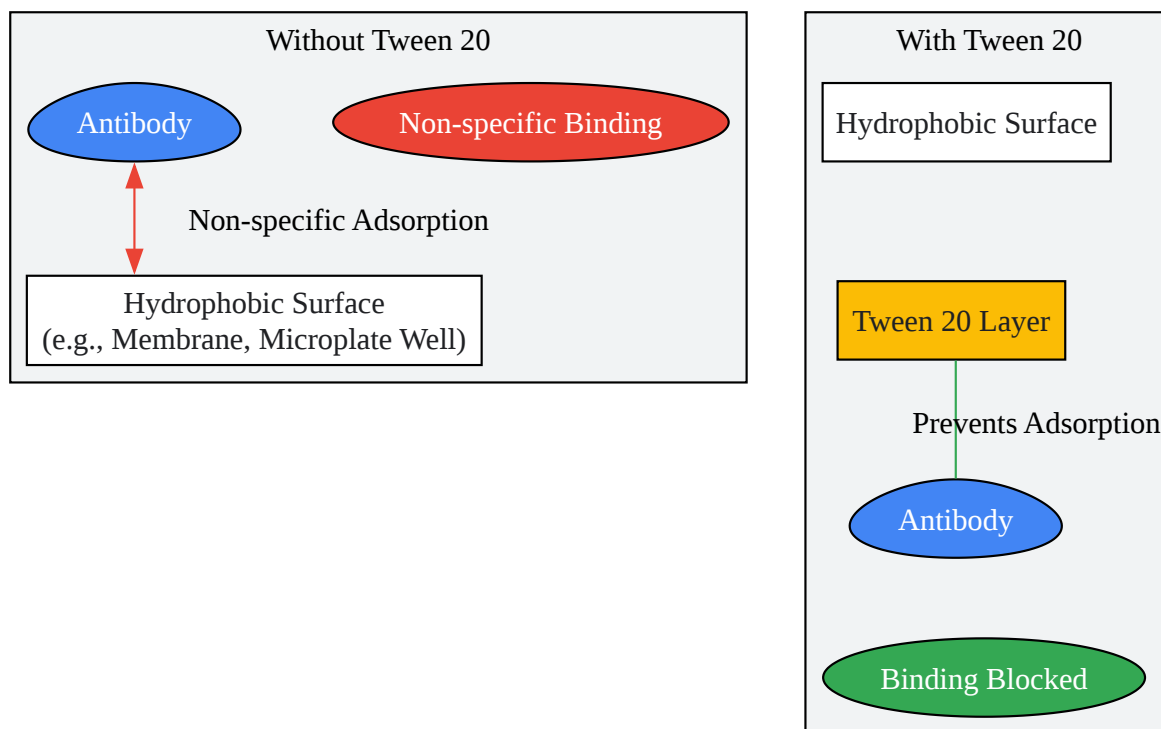
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Figure 1: Western Blot Workflow Highlighting **Tween 20** Usage.



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Figure 2: ELISA Workflow Emphasizing Wash Steps with **Tween 20**.



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Figure 3: Mechanism of **Tween 20** in Preventing Non-specific Binding.

Broader Applications and Future Perspectives

Beyond the core techniques described, **Tween 20** is also integral to:

- In Situ Hybridization (ISH): It is used in wash buffers to remove non-specifically bound probes and in some protocols, it is included in the fixative solution to aid in tissue penetration.[\[2\]](#)[\[3\]](#)
- Cell Lysis: In specific formulations, **Tween 20** can be used for the mild, non-denaturing lysis of mammalian cells, which is particularly useful when studying protein-protein interactions.[\[1\]](#)
[\[13\]](#)

- Biopharmaceutical Formulations: A critical application in drug development is the use of **Tween 20** as a stabilizer for protein therapeutics, such as monoclonal antibodies.^{[1][8]} It prevents aggregation and adsorption to container surfaces, thereby preserving the efficacy and extending the shelf-life of these biologics.^{[5][8][16]}

In conclusion, **Tween 20** is a versatile and indispensable reagent in the molecular biology laboratory. Its fundamental role in reducing non-specific binding ensures the reliability and accuracy of a vast array of experimental techniques. A thorough understanding of its properties and appropriate usage, as outlined in this guide, is paramount for any researcher aiming to generate high-quality, reproducible data.

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References

- 1. bosterbio.com [bosterbio.com]
- 2. langdalelab.com [langdalelab.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. licorbio.com [licorbio.com]
- 8. Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 10. mabtech.com [mabtech.com]
- 11. ulab360.com [ulab360.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. TBST for Western Blotting [sigmaaldrich.com]
- 15. ELISA Procedures [sigmaaldrich.com]
- 16. Effect of Tween 20 on freeze-thawing- and agitation-induced aggregation of recombinant human factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
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